molecular formula C16H16N6O4 B2799744 2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 887871-77-4

2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No.: B2799744
CAS No.: 887871-77-4
M. Wt: 356.342
InChI Key: ANTYSTGAYQVLAF-UHFFFAOYSA-N
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Description

2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C16H16N6O4 and its molecular weight is 356.342. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

The compound 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, a related derivative, has shown significant potential as an antiprotozoal agent. It was synthesized through a multi-step process starting from 2-acetylfuran and demonstrated strong DNA affinities, indicating its potential in targeting protozoal infections. The compound exhibited excellent in vitro activity against T. b. rhodesiense and P. falciparum, two critical protozoal pathogens, and showed promising in vivo activity in a trypanosomal mouse model, suggesting its potential for further development as an antiprotozoal therapeutic agent (Ismail et al., 2004).

Acidity Constants and Drug Precursors

Another related compound, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide, was synthesized and its acidity constants were determined through UV spectroscopic studies. This research aids in understanding the physicochemical properties of such compounds, which is crucial for their development as drug precursors. The study found that the first protonation occurs on the imidazole ring nitrogen, while the second protonation occurs on the benzothiazole ring nitrogen, providing valuable insights into the reactivity and potential pharmaceutical applications of these compounds (Duran & Canbaz, 2013).

Crystal Structure and Biological Activity

The crystal structure and biological activity of a related compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, were investigated. The compound's structure was characterized by various spectroscopic methods, and it exhibited moderate herbicidal and fungicidal activities. The study of its crystal structure provides insights into the molecular interactions that could influence its biological activities, highlighting the importance of structural analysis in the development of bioactive compounds (Hu Jingqian et al., 2016).

Anticancer Activities

2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives were synthesized and evaluated for their anticancer activities. These compounds were tested against a panel of human tumor cell lines, and some exhibited significant activity, particularly against melanoma-type cell lines. This research underscores the potential of these compounds in the development of new anticancer therapeutics, highlighting the importance of chemical synthesis in drug discovery (Duran & Demirayak, 2012).

Properties

IUPAC Name

2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c1-9-6-21-12-13(18-15(21)20(9)7-10-4-3-5-26-10)19(2)16(25)22(14(12)24)8-11(17)23/h3-6H,7-8H2,1-2H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTYSTGAYQVLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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